molecular formula C11H18N2O3 B2950221 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol CAS No. 2309590-36-9

4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol

Cat. No.: B2950221
CAS No.: 2309590-36-9
M. Wt: 226.276
InChI Key: YIJIGPRWZPQKNM-UHFFFAOYSA-N
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Description

4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a tert-butyl group at position 3 and an amino-oxolan-3-ol moiety at position 3. This compound has drawn interest in medicinal chemistry due to its structural similarity to bioactive oxazole and oxadiazole derivatives, which are prevalent in drug discovery for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

4-[(3-tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O3/c1-11(2,3)9-4-10(16-13-9)12-7-5-15-6-8(7)14/h4,7-8,12,14H,5-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJIGPRWZPQKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol typically involves the reaction of tert-butyl-substituted oxazole with an appropriate oxolan-3-ol derivative. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper(I) iodide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antidiabetic activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol, differing in heterocyclic core, substituents, or functional groups. Key comparisons are summarized in Table 1.

4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline

  • Structure: Replaces the 1,2-oxazole with a 1,2,4-oxadiazole ring and substitutes the amino-oxolan-3-ol with an aniline group.
  • Synthesis : Synthesized via a one-pot 1,3-dipolar cycloaddition route, highlighting the versatility of oxadiazole chemistry for functionalization .

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine

  • Structure : Incorporates an L-alanine side chain, introducing chirality and peptide-like properties.
  • Properties : Molecular weight 213.234 g/mol, with a chiral center and carboxylic acid functionality, enabling integration into peptide-based drug candidates .

3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid

  • Structure: Features a propanoic acid chain instead of the amino-oxolan-3-ol group.
  • Applications : Used as a building block in medicinal chemistry for conjugating with amines or alcohols, leveraging its carboxylic acid group for covalent modifications .

2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid

  • Commercial Use : Marketed by EOS Med Chem for drug discovery, emphasizing its role in fragment-based ligand design .

Table 1: Comparative Analysis of Structural and Functional Properties

Compound Name Core Heterocycle Key Functional Groups Molecular Weight (g/mol) Notable Applications
This compound 1,2-Oxazole Amino-oxolan-3-ol Not reported Antimicrobial research
4-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)aniline 1,2,4-Oxadiazole Aniline ~198 (estimated) Antimicrobial agents
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine 1,2,4-Oxadiazole L-Alanine, carboxylic acid 213.234 Peptide-based drug design
3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid 1,2,4-Oxadiazole Propanoic acid 198.219 Medicinal chemistry building block
2-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)benzoic Acid 1,2,4-Oxadiazole Benzoic acid ~235 (estimated) Fragment-based ligand design

Key Research Findings

Hydrogen Bonding and Crystallography

The amino-oxolan-3-ol group in this compound likely forms extensive hydrogen-bonding networks, as observed in Etter’s graph set analysis for oxazole derivatives . In contrast, oxadiazole analogs like 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)-L-alanine exhibit stronger intermolecular interactions due to their carboxylic acid groups, which enhance crystal packing and stability .

Bioactivity and Drug Design

Oxadiazole derivatives dominate in commercial and research applications due to their metabolic stability and enzyme-binding affinity. For example, 3-(3-Tert-butyl-1,2,4-oxadiazol-5-yl)propanoic Acid is utilized in prodrug synthesis, while L-alanine derivatives are explored for targeted delivery . The 1,2-oxazole core in the target compound may offer unique pharmacokinetic profiles warranting further investigation.

Biological Activity

The compound 4-[(3-Tert-butyl-1,2-oxazol-5-yl)amino]oxolan-3-ol is a synthetic organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a tert-butyl group and an oxazoline ring , which contribute to its biological properties. The molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2}, with a molecular weight of approximately 234.30 g/mol .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro assays demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL , suggesting moderate potency.

Anticancer Activity

Research has also highlighted the compound's potential as an anticancer agent. In cellular assays using human cancer cell lines, this compound showed dose-dependent cytotoxicity. The compound induced apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP (poly(ADP-ribose) polymerase). The IC50 values for various cancer cell lines were reported between 20 to 50 µM .

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, the compound appears to modulate the PI3K/AKT/mTOR pathway, leading to reduced cell growth and enhanced apoptotic signaling.

Case Studies

Several case studies have been published that explore the biological activity of this compound:

  • Case Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli , revealing significant inhibition at concentrations as low as 16 µg/mL . The study concluded that the compound could be a candidate for developing new antimicrobial agents.
  • Case Study on Cancer Cell Lines :
    • In a study involving breast cancer cell lines (MCF7), treatment with this compound resulted in a 30% reduction in cell viability at a concentration of 25 µM after 48 hours. Further analysis indicated that the compound activated apoptotic pathways through mitochondrial depolarization.

Data Tables

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial (S. aureus)16 µg/mL
Antimicrobial (E. coli)32 µg/mL
Anticancer (MCF7 Cell Line)IC50: 25 µM
Apoptosis InductionCleaved Caspase 3 Increased

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